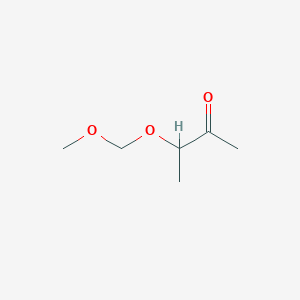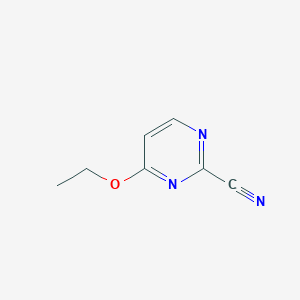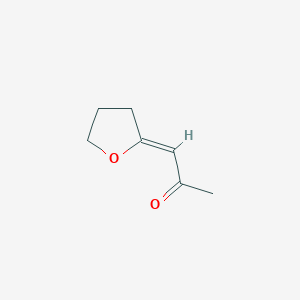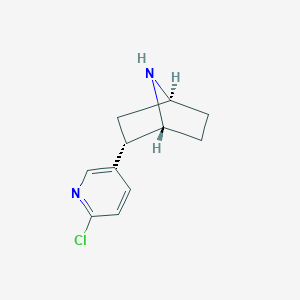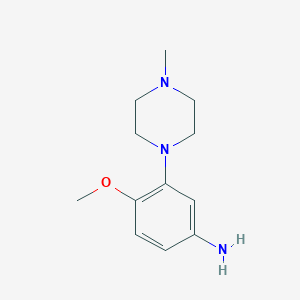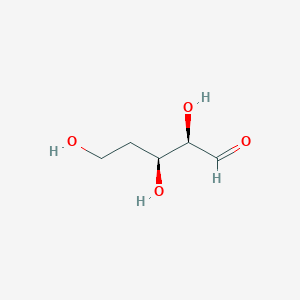
4-Deoxyxylose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deoxyxylose, also known as threose, is a rare sugar that has attracted the attention of researchers due to its unique properties. This sugar has a four-carbon backbone and is similar to other sugars such as glucose and fructose. However, it differs in the position of its hydroxyl groups, which are located on the second and fourth carbon atoms. This difference in structure gives it distinct properties that make it useful for various applications.
Wirkmechanismus
The mechanism of action of 4-deoxyxylose is not well understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins, which can lead to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-deoxyxylose are still being studied. However, it has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-deoxyxylose in lab experiments is its unique structure, which allows it to be used as a building block for the synthesis of complex molecules. It can also be used as a substrate for certain enzymes, which can help elucidate their mechanism of action. However, one limitation of using 4-deoxyxylose is its rarity, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 4-deoxyxylose. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its use as a building block for the synthesis of complex molecules. Additionally, research is needed to better understand its mechanism of action and its biochemical and physiological effects.
In conclusion, 4-deoxyxylose is a rare sugar that has unique properties that make it useful for various applications in scientific research. Its synthesis can be achieved through various methods, and it has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-deoxyxylose can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce the sugar. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce the sugar. Each method has its advantages and disadvantages, and the choice of method depends on the intended use of the sugar.
Wissenschaftliche Forschungsanwendungen
4-Deoxyxylose has various applications in scientific research, including in the development of new drugs and as a building block for the synthesis of complex molecules. It has been used in the development of anti-cancer drugs, as it has been shown to inhibit the growth of cancer cells. It has also been used in the synthesis of antibiotics, which are used to treat bacterial infections.
Eigenschaften
CAS-Nummer |
146566-10-1 |
|---|---|
Produktname |
4-Deoxyxylose |
Molekularformel |
C5H10O4 |
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
(2R,3S)-2,3,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h3-6,8-9H,1-2H2/t4-,5-/m0/s1 |
InChI-Schlüssel |
ZGOWPCHSOHJRIL-WHFBIAKZSA-N |
Isomerische SMILES |
C(CO)[C@@H]([C@H](C=O)O)O |
SMILES |
C(CO)C(C(C=O)O)O |
Kanonische SMILES |
C(CO)C(C(C=O)O)O |
Andere CAS-Nummern |
146566-10-1 |
Synonyme |
4-deoxy-L-threo-pentose 4-deoxyxylose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



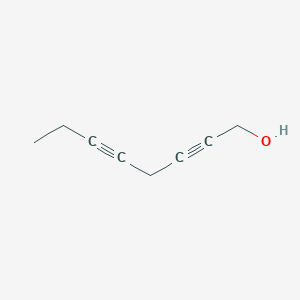

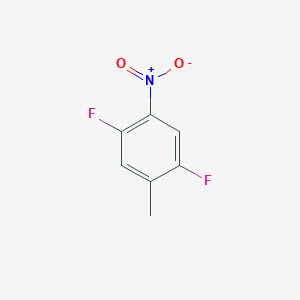
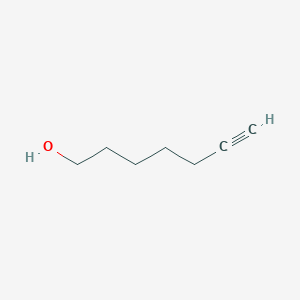
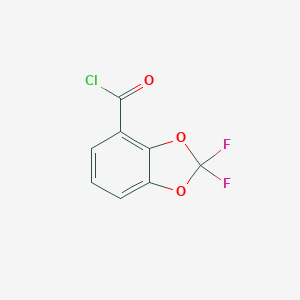
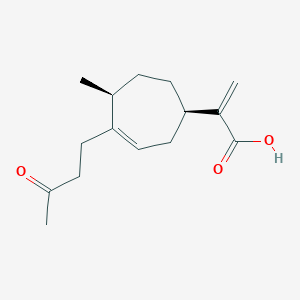
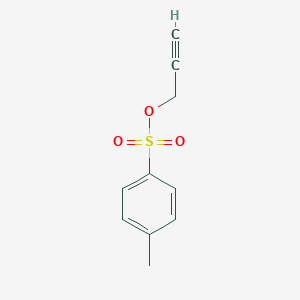
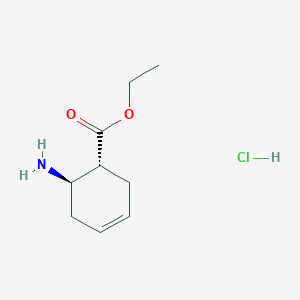
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
